molecular formula C5H7NO3 B14518677 Oxirane, 2-(1-methylethenyl)-3-nitro- CAS No. 62907-70-4

Oxirane, 2-(1-methylethenyl)-3-nitro-

Cat. No.: B14518677
CAS No.: 62907-70-4
M. Wt: 129.11 g/mol
InChI Key: WCEOHHDJNYHYCM-UHFFFAOYSA-N
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Description

Oxirane, 2-(1-methylethenyl)-3-nitro- is an organic compound with a unique structure that includes an oxirane ring, a nitro group, and an isopropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, 2-(1-methylethenyl)-3-nitro- typically involves the epoxidation of alkenes followed by nitration. One common method is the epoxidation of 2-(1-methylethenyl)-1-propene using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) under mild conditions. The resulting epoxide is then nitrated using a nitrating agent like nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of Oxirane, 2-(1-methylethenyl)-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxirane, 2-(1-methylethenyl)-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can open the oxirane ring under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Oxirane, 2-(1-methylethenyl)-3-nitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Oxirane, 2-(1-methylethenyl)-3-nitro- involves its reactivity due to the presence of the oxirane ring and the nitro group. The oxirane ring is highly strained and can undergo ring-opening reactions, while the nitro group can participate in redox reactions. These functional groups make the compound versatile in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, ethyl-: Similar structure but lacks the nitro group.

    Oxirane, (1-methylethyl)-: Similar structure but lacks the nitro group.

    Oxirane, 2-methyl-2-(1-methylethyl)-: Similar structure but lacks the nitro group.

Properties

CAS No.

62907-70-4

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

2-nitro-3-prop-1-en-2-yloxirane

InChI

InChI=1S/C5H7NO3/c1-3(2)4-5(9-4)6(7)8/h4-5H,1H2,2H3

InChI Key

WCEOHHDJNYHYCM-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1C(O1)[N+](=O)[O-]

Origin of Product

United States

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